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cocoa seed protein 21 kDa - 139247-51-1

cocoa seed protein 21 kDa

Catalog Number: EVT-1518922
CAS Number: 139247-51-1
Molecular Formula: C9H11N5
Molecular Weight: 0
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source

The 21 kDa protein is derived from fermented cocoa beans, where it constitutes a substantial portion of the total soluble proteins. During fermentation, cocoa proteins undergo proteolytic processing, resulting in the formation of various peptides, including those from the albumin class. The extraction and characterization of this protein have been facilitated by advanced techniques such as mass spectrometry and high-performance liquid chromatography.

Classification

Cocoa seed proteins are classified into several categories based on their solubility and molecular weight. The major classes include:

  • Albumins (including the 21 kDa protein)
  • Globulins (such as vicilin)
  • Prolamins
  • Glutelins

The 21 kDa protein is specifically categorized under albumins, which are soluble in water and play crucial roles in nutritional value and functional properties of cocoa products .

Synthesis Analysis

Methods

The synthesis of the 21 kDa cocoa seed protein involves several steps, primarily during the fermentation of cocoa beans. This process includes:

  1. Fermentation: Natural fermentation leads to the breakdown of larger proteins into smaller peptides through enzymatic action.
  2. Extraction: Proteins are extracted using solvents such as saline solutions or buffers that facilitate solubilization.
  3. Purification: Techniques like dialysis and chromatography are employed to isolate the 21 kDa protein from other components.

Technical Details

The extraction process often utilizes high-salt buffers to enhance solubility and minimize interference from polyphenols present in cocoa beans. The use of mass spectrometry (MALDI-TOF/MS) allows for precise characterization of the protein's molecular weight and structure .

Molecular Structure Analysis

Structure

The molecular structure of the 21 kDa cocoa seed protein reveals a compact globular form typical of many albumins. Its amino acid composition includes a variety of essential and non-essential amino acids, contributing to its functional properties.

Data

Mass spectrometric analysis has indicated that this protein shares homology with trypsin inhibitors found in other plant species, suggesting evolutionary adaptations for defense against herbivores . Structural studies have shown that it contains multiple disulfide bonds, which stabilize its conformation under physiological conditions.

Chemical Reactions Analysis

Reactions

The 21 kDa cocoa seed protein participates in various biochemical reactions, particularly those involving enzyme inhibition. Notably, it exhibits inhibitory activity against digestive enzymes such as lipase and angiotensin-converting enzyme, which are critical in lipid metabolism and blood pressure regulation.

Technical Details

In vitro studies have demonstrated that hydrolysates derived from this protein can significantly inhibit lipase activity, showcasing its potential application in obesity management by reducing fat absorption . The mechanism involves competitive inhibition, where the peptides derived from the 21 kDa protein bind to the active site of lipase, preventing substrate interaction.

Mechanism of Action

Process

The mechanism through which the 21 kDa cocoa seed protein exerts its effects primarily revolves around its interaction with digestive enzymes. By inhibiting these enzymes, it alters nutrient absorption dynamics within the gastrointestinal tract.

Data

Research indicates that administration of cocoa seed proteins can lead to increased lipid excretion in feces by up to 15%, suggesting a reduction in fat absorption efficiency . This property has been linked to potential health benefits related to weight management and metabolic health.

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 21 kDa
  • Solubility: Highly soluble in water
  • Stability: Stable under various pH conditions typical of food processing environments

Chemical Properties

  • Amino Acid Composition: Rich in essential amino acids
  • Functional Groups: Contains hydroxyl, carboxyl, and amine groups contributing to its reactivity
  • Peptide Bonds: Forms stable peptide bonds that resist degradation during digestion .
Applications

Cocoa seed proteins, particularly the 21 kDa variant, have diverse applications in food science and nutrition:

  • Functional Food Ingredients: Utilized for their health benefits related to weight management and metabolic regulation.
  • Nutraceuticals: Potential use in dietary supplements aimed at improving digestive health.
  • Food Technology: Employed as natural emulsifiers or stabilizers due to their solubility and functional properties.

Properties

CAS Number

139247-51-1

Product Name

cocoa seed protein 21 kDa

Molecular Formula

C9H11N5

Synonyms

cocoa seed protein 21 kDa

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